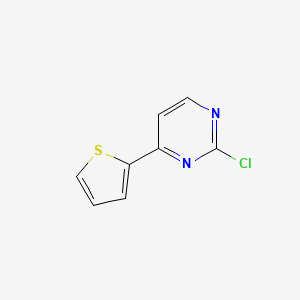

2-Chloro-4-(thiophen-2-yl)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-(thiophen-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(thiophen-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDHCBGOLGIIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556152 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83726-75-4 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine

Abstract: This technical guide provides a comprehensive overview of the synthetic routes to 2-Chloro-4-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. The primary focus is on the highly efficient and regioselective Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which represents the most prevalent and scalable approach. Alternative strategies, including a multi-step synthesis commencing from a chalcone intermediate, are also discussed to provide a broader synthetic context. This guide emphasizes the causality behind experimental choices, offers detailed step-by-step protocols, and presents data in a clear, comparative format to support process optimization and validation.

Introduction: The Significance of the 2-Chloro-4-(thiophen-2-yl)pyrimidine Scaffold

The fusion of pyrimidine and thiophene rings into a single molecular entity creates a scaffold with considerable pharmacological potential. Pyrimidine derivatives are foundational components of nucleic acids and are present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the thiophene ring is a privileged heterocycle in medicinal chemistry, known for its ability to act as a bioisostere of a phenyl ring and contribute to potent biological activity.[3]

2-Chloro-4-(thiophen-2-yl)pyrimidine (Molecular Formula: C₈H₅ClN₂S, Molecular Weight: 196.66 g/mol ) serves as a crucial intermediate in the synthesis of more complex molecules.[4] The chlorine atom at the 2-position is readily displaced by various nucleophiles, while the thiophene moiety at the 4-position can be tailored to modulate target affinity and pharmacokinetic properties. This dual functionality makes it a versatile building block for constructing libraries of compounds aimed at diverse biological targets, including protein kinases, which are pivotal in cancer and inflammation research.[5][6][7]

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of 2-Chloro-4-(thiophen-2-yl)pyrimidine reveals two primary strategic disconnections. The most direct approach involves the formation of the C-C bond between the pyrimidine and thiophene rings. A second, more classical approach involves the construction of the pyrimidine ring itself onto a pre-functionalized thiophene precursor.

Caption: Retrosynthetic pathways for 2-Chloro-4-(thiophen-2-yl)pyrimidine.

Chapter 2: Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for synthesizing 2-Chloro-4-(thiophen-2-yl)pyrimidine. It offers high yields, excellent functional group tolerance, and, critically, predictable regioselectivity.[8][9]

Mechanistic Bedrock and Regioselectivity

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key to the successful synthesis of the target molecule lies in the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine starting material. The chlorine at the C4 position is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the chlorine at the C2 position.[10][11] This enhanced reactivity is attributed to the electronic properties of the pyrimidine ring, making the C4 position more susceptible to this key bond-forming step. This inherent selectivity obviates the need for protecting groups and simplifies the synthesis considerably.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Component Selection

-

Substrates : 2,4-Dichloropyrimidine is an inexpensive, commercially available starting material.[11] Thiophene-2-boronic acid is the corresponding coupling partner required to install the thiophene moiety.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for this transformation. Its robustness and commercial availability make it a first-choice option. Extremely low catalyst loadings (e.g., 0.5 mol%) have been shown to be effective, which is economically and environmentally advantageous.[8]

-

Base : An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[9][12] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent System : A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, is typically employed.[8] The organic solvent solubilizes the pyrimidine substrate and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for the regioselective arylation of 2,4-dichloropyrimidines and leverages microwave irradiation to significantly reduce reaction times.[8]

Step 1: Reaction Setup

-

To a microwave reaction vessel, add 2,4-dichloropyrimidine (1.0 eq., e.g., 0.5 mmol, 74.5 mg).

-

Add thiophene-2-boronic acid (1.0-1.2 eq., e.g., 0.5 mmol, 64 mg).

-

Add potassium carbonate (K₂CO₃) (3.0 eq., e.g., 1.5 mmol, 207 mg).

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 eq., e.g., 0.0025 mmol, 2.9 mg).

-

Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL). The solvent should be degassed with argon or nitrogen prior to use to prevent oxidation of the Pd(0) catalyst.

-

Seal the vessel and place it in the microwave reactor.

Step 2: Reaction Execution

-

Stir the reaction mixture and heat to 100 °C using microwave irradiation.

-

Maintain the temperature for 15-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-Chloro-4-(thiophen-2-yl)pyrimidine as a solid.

Data Presentation

The following table summarizes representative data for compounds synthesized via this methodology, demonstrating its efficiency.

| Parameter | Value/Observation | Source |

| Starting Material | 2,4-Dichloropyrimidine | [8] |

| Coupling Partner | Thiophene-2-boronic acid | [8] |

| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | [8] |

| Conditions | K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (Microwave) | [8] |

| Reaction Time | 15 minutes | [8] |

| Typical Yield | Good to Excellent (often >70%) | [8] |

| Appearance | White to off-white solid | [4] |

| Purification | Silica Gel Chromatography | [8] |

Chapter 3: Alternative Synthetic Strategies

While Suzuki coupling is the preferred method, understanding alternative routes is valuable for accessing diverse analogs or when specific starting materials are unavailable.

Multi-step Synthesis via Chalcone Intermediate

A classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of amidine, such as urea or guanidine.[13]

Workflow:

-

Claisen-Schmidt Condensation: An appropriate thiophene ketone (e.g., 2-acetylthiophene) is condensed with an aldehyde in the presence of a base (e.g., NaOH) to form a thiophene-containing chalcone (an α,β-unsaturated ketone).[1]

-

Cyclization: The resulting chalcone is then reacted with urea or thiourea in an ethanolic base solution under reflux. This step constructs the pyrimidine ring, typically yielding a 2-hydroxy- or 2-thioxo-4-(thiophen-2-yl)pyrimidine derivative.[1][14]

-

Chlorination: The hydroxyl or thiol group at the 2-position is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures, to yield the final product.[15]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-(thiophen-2-yl)pyrimidine | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu.eg [bu.edu.eg]

- 14. researchgate.net [researchgate.net]

- 15. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

2-Chloro-4-(thiophen-2-yl)pyrimidine chemical properties.

An In-Depth Technical Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4-(thiophen-2-yl)pyrimidine stands as a significant heterocyclic compound, bridging the chemical functionalities of both pyrimidine and thiophene rings. This unique structural amalgamation makes it a highly valuable intermediate in the fields of medicinal chemistry and materials science. The pyrimidine core is a cornerstone of nucleobases and numerous pharmaceuticals, while the thiophene moiety is a well-known bioisostere for phenyl rings, often enhancing pharmacological activity.[1][2] The presence of a reactive chlorine atom at the 2-position provides a versatile handle for synthetic chemists, allowing for facile derivatization through nucleophilic substitution reactions.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important molecule, grounding technical data with practical, field-proven insights.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the first step in its effective application. 2-Chloro-4-(thiophen-2-yl)pyrimidine is typically a solid at room temperature.[4] Its core characteristics are summarized below.

Core Chemical Properties

A compilation of the essential physicochemical data for 2-Chloro-4-(thiophen-2-yl)pyrimidine is presented in Table 1. This data is critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂S | [4][5] |

| Molecular Weight | 196.66 g/mol | [5] |

| Monoisotopic Mass | 195.98620 Da | [6] |

| Appearance | Solid | [4] |

| CAS Number | 83726-75-4 | [5] |

| InChI Key | DTDHCBGOLGIIOA-UHFFFAOYSA-N | [4][5] |

| Predicted XlogP | 2.5 | [5][6] |

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

The structural identity of 2-Chloro-4-(thiophen-2-yl)pyrimidine is unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated, fully analyzed spectrum for this specific compound is not publicly available, a predicted profile based on its constituent parts and data from analogous structures provides a reliable guide for characterization.[1]

| Technique | Expected Features |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-9.0 ppm). Protons on the thiophene ring would appear as distinct multiplets, while the pyrimidine protons would present as doublets. The coupling constants would be characteristic of their positions on the respective rings. |

| ¹³C NMR | Resonances for eight distinct carbon atoms. The carbon atom attached to the chlorine (C2) would be significantly deshielded. The carbons of the thiophene ring and the remaining pyrimidine carbons would appear in the typical aromatic carbon range. |

| Mass Spec (EI) | The molecular ion peak (M+) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[5] Common fragmentation patterns would involve the loss of Cl, HCN, or the thiophene ring. |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching vibrations within the aromatic rings (approx. 1500-1650 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and C-S stretching from the thiophene ring (approx. 600-800 cm⁻¹). |

Table 2: Predicted Spectroscopic Data

PART 2: Synthesis and Reactivity

The synthetic utility of 2-Chloro-4-(thiophen-2-yl)pyrimidine stems from its straightforward preparation and the targeted reactivity of its chloro-substituent.

Synthesis Strategy: Lithiation and Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine involves the reaction of a lithiated thiophene species with a suitable chloropyrimidine precursor.[7] This approach leverages the acidity of the proton at the 2-position of thiophene.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-4-(thiophen-2-yl)pyrimidine | CymitQuimica [cymitquimica.com]

- 5. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-chloro-4-(thiophen-2-yl)pyrimidine (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-(thiophen-2-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Its versatile reactivity and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. The functionalization of the pyrimidine ring with diverse aromatic systems, such as thiophene, offers a rich avenue for modulating physicochemical and pharmacological properties. This guide focuses on a specific, yet important, derivative: 2-Chloro-4-(thiophen-2-yl)pyrimidine.

As a senior application scientist, my experience underscores the critical importance of a thorough understanding of a compound's physical properties from the earliest stages of research and development. These fundamental characteristics not only govern a molecule's behavior in experimental assays but also profoundly influence its suitability for further development, including formulation, pharmacokinetics, and large-scale synthesis. This document is designed to provide a comprehensive technical overview of the core physical properties of 2-Chloro-4-(thiophen-2-yl)pyrimidine, moving beyond a simple datasheet to offer insights into the causality behind experimental choices and the logic of analytical methodologies. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and empowering researchers to confidently handle and characterize this compound.

Chemical Identity and Core Properties

2-Chloro-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in drug discovery and materials science.

Below is a summary of its fundamental identifiers and properties.

| Property | Value | Source |

| Chemical Name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | [1] |

| CAS Number | 83726-75-4 | [1] |

| Molecular Formula | C₈H₅ClN₂S | [1] |

| Molecular Weight | 196.66 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-(thiophen-2-yl)pyrimidine.

Thermal Properties

The thermal behavior of a compound is a critical parameter for its handling, purification, and formulation.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. While a specific experimental melting point for 2-Chloro-4-(thiophen-2-yl)pyrimidine is not consistently reported in publicly available literature, its solid form at room temperature is well-documented. For comparison, a structurally related compound, 2-Chloro-4-methylpyrimidine, has a reported melting point of 45-50 °C.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a compound.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of 2-Chloro-4-(thiophen-2-yl)pyrimidine into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected melting point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Caption: Workflow for Qualitative Solubility Determination.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of a chemical compound.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Computed Mass Data:

| Property | Value | Source |

| Monoisotopic Mass | 195.98620 g/mol | [1] |

GC-MS Fragmentation Data:

Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST database shows several characteristic fragment ions.

| m/z | Interpretation |

| 198 | [M+2]⁺ isotopic peak due to ³⁷Cl |

| 196 | [M]⁺ molecular ion peak |

| 161 | [M-Cl]⁺ fragment |

| 140 | Further fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Principle: In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of 2-Chloro-4-(thiophen-2-yl)pyrimidine in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation on a GC column.

-

Ionization: In the ion source, vaporized sample molecules are bombarded with electrons (typically at 70 eV).

-

Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(thiophen-2-yl)pyrimidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Tuning: Place the NMR tube in the spectrometer and tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a spectral width of approximately 250 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Safety and Handling

Based on GHS classification data, 2-Chloro-4-(thiophen-2-yl)pyrimidine should be handled with appropriate care.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Precautionary Measures:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

References

-

PubChem. (n.d.). Compound Summary for CID 14117941, 2-Chloro-4-(thiophen-2-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-(thiophen-2-yl)pyrimidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

2-Chloro-4-(thiophen-2-yl)pyrimidine (CAS No. 83726-75-4) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique architecture, featuring a reactive chloropyrimidine core coupled with a thiophene moiety, presents a versatile scaffold for the synthesis of targeted therapeutics. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The thiophene group, in turn, offers additional vectors for chemical modification and can modulate the electronic and pharmacokinetic properties of the final compound.

This guide provides an in-depth analysis of this compound, moving beyond simple data recitation to explain the underlying chemical principles that govern its synthesis and reactivity. We will explore its preparation, key reaction pathways, and its application as a foundational intermediate in the development of kinase inhibitors and other biologically active molecules. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently utilize this reagent in their discovery programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is the bedrock of reproducible science. These properties are critical for identity confirmation, purity assessment, and reaction monitoring.

Table 1: Physicochemical Properties of 2-Chloro-4-(thiophen-2-yl)pyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 83726-75-4 | [2] |

| Molecular Formula | C₈H₅ClN₂S | [3] |

| Molecular Weight | 196.66 g/mol | [2] |

| Appearance | Solid (typically off-white to yellow) | [3] |

| Purity | Typically ≥97% | [3][4] |

| Monoisotopic Mass | 195.98620 Da |[2] |

Spectroscopic Signature: The structural identity of 2-Chloro-4-(thiophen-2-yl)pyrimidine is unequivocally confirmed by its mass spectrometry data. The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern.

-

Mass Spectrometry (EI): In electron ionization mass spectrometry, the molecular ion peak (M+) is observed at m/z 196.[2] A prominent M+2 peak at m/z 198, approximately one-third the intensity of the M+ peak, is the classic signature of a molecule containing a single chlorine atom.[5] The primary fragment ion is typically observed at m/z 161, corresponding to the loss of the chlorine radical.[2]

Synthesis Pathway: A Mechanistic Approach

The most prevalent and efficient method for constructing the 2-Chloro-4-(thiophen-2-yl)pyrimidine scaffold is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach offers high yields and excellent functional group tolerance.[6][7]

Core Synthesis: Suzuki-Miyaura Coupling

The logical disconnection for this molecule points to two primary starting materials: a dichloropyrimidine and a thiophene-boronic acid derivative. The reaction couples 2,4-dichloropyrimidine with thiophen-2-ylboronic acid.

Causality Behind the Protocol:

-

Regioselectivity: A key challenge in reactions with polyhalogenated heterocycles is controlling which position reacts. In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more reactive than the one at C2 in Suzuki couplings.[6][8] This is because the oxidative addition of the palladium catalyst to the C4-Cl bond is kinetically favored.[6] This intrinsic reactivity difference allows for a highly regioselective mono-arylation, which is crucial for producing the desired product without significant formation of the 2-substituted or 2,4-disubstituted byproducts.[9]

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used catalyst for this transformation.[6][7] The phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

-

Base and Solvent: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid and facilitate the transmetalation step.[1] A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki Coupling

This is a representative protocol synthesized from established methodologies. Researchers should optimize conditions for their specific setup.[1][6]

-

Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq.), thiophen-2-ylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq., 5 mol%).

-

Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS until the 2,4-dichloropyrimidine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Chloro-4-(thiophen-2-yl)pyrimidine.

Reactivity Profile & Synthetic Utility

The synthetic value of 2-Chloro-4-(thiophen-2-yl)pyrimidine lies in the high reactivity of its C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr).

The Chemistry of the C2-Cl Bond

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms.[10][11] This electronic feature withdraws electron density from the ring carbons, making them electrophilic and highly susceptible to attack by nucleophiles.[10] The C2 and C4 positions are particularly activated.[12][13] When a nucleophile attacks the C2 position, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the adjacent ring nitrogen, providing significant resonance stabilization.[12][13] This stabilization lowers the activation energy for the substitution, making the C2-Cl a very effective leaving group.

Key Downstream Reactions

This activated chloride is a versatile handle for introducing a wide range of functional groups, which is a cornerstone of library synthesis in drug discovery.

-

Amination (Buchwald-Hartwig or SₙAr): Reaction with primary or secondary amines is one of the most common transformations. This can be achieved under palladium catalysis or, in many cases, simply by heating with the amine, demonstrating the high reactivity of the substrate.[14] This reaction is fundamental for creating scaffolds used in kinase inhibitors, where a substituted amine at this position often interacts with the hinge region of the kinase active site.[15]

-

Alkoxylation/Thiolation: Reaction with alkoxides (e.g., sodium methoxide) or thiolates readily displaces the chloride to form ethers and thioethers, respectively.

-

Further Cross-Coupling: While less common, the C2-Cl can participate in a second cross-coupling reaction under more forcing conditions to generate 2,4-disubstituted pyrimidines.

Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [16]|

-

Handling: Work in a well-ventilated fume hood. [17]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [17]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [17]

Conclusion

2-Chloro-4-(thiophen-2-yl)pyrimidine is more than a mere catalog chemical; it is a strategically designed intermediate that leverages fundamental principles of heterocyclic chemistry to provide a direct and efficient route to high-value molecular scaffolds. Its predictable regioselectivity in synthesis and the activated nature of its C2-chloride for subsequent diversification make it an indispensable tool for medicinal chemists. A thorough understanding of the electronic properties that govern its reactivity empowers researchers to troubleshoot syntheses and rationally design next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Online]. Available: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. [Online]. Available: [Link]

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molbank, 2021(2), M1215. [Online]. Available: [Link]

-

Krbavčič, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Online]. Available: [Link]

-

Pyrimidine. Wikipedia. [Online]. Available: [Link]

-

2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941. PubChem. [Online]. Available: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Online]. Available: [Link]

-

Laughlin, S. K., & Johnson, R. L. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(22), 3499-3502. [Online]. Available: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Online]. Available: [Link]

-

Pyrimidine. Slideshare. [Online]. Available: [Link]

-

Billings, D. M., & Copp, J. D. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 8(1), 1-4. [Online]. Available: [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Online]. Available: [Link]

-

2-Chloropyridine. Wikipedia. [Online]. Available: [Link]

-

2-chloro-4-(thiophen-2-yl)pyrimidine. PubChemLite. [Online]. Available: [Link]

-

EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Course Hero. [Online]. Available: [Link]

-

Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Royal Society of Chemistry. [Online]. Available: [Link]

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1962-1969. [Online]. Available: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.Google Patents. [Online].

-

2-Chloro-4-methylpyrimidine. PubChem. [Online]. Available: [Link]

-

Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Online]. Available: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate. [Online]. Available: [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. [Online]. Available: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of the Indian Chemical Society, 101(7), 101119. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-(thiophen-2-yl)pyrimidine | CymitQuimica [cymitquimica.com]

- 4. 2-chloro-4-thien-2-ylpyrimidine, Thermo Scientific , 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. Pyrimidine | PPTX [slideshare.net]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.pt [fishersci.pt]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A-Z Guide to 2-Chloro-4-(thiophen-2-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, validated synthesis protocols, and safety considerations. The primary focus is on its role as a crucial intermediate and structural motif in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical scaffold.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundational step for any scientific investigation. 2-Chloro-4-(thiophen-2-yl)pyrimidine is systematically named according to IUPAC rules, ensuring unambiguous communication within the scientific community.

-

IUPAC Name: 2-chloro-4-(thiophen-2-yl)pyrimidine[1]

-

Synonyms: 2-chloro-4-(2-thienyl)pyrimidine, 2-(2-chloropyrimidin-4-yl)thiophene[2]

-

CAS Number: 83726-75-4[1]

-

Canonical SMILES: C1=CSC(=C1)C2=NC(=NC=C2)Cl[3]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, reaction setup, purification, and formulation. The key properties of 2-Chloro-4-(thiophen-2-yl)pyrimidine are summarized below.

| Property | Value | Source |

| Molecular Weight | 196.66 g/mol | [1] |

| Monoisotopic Mass | 195.98620 Da | [1][3] |

| Appearance | Solid | [2] |

| XLogP3 | 2.5 | [1][3] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine is a critical process for its application in research and development. While several synthetic routes exist, a common and reliable method involves the chlorination of a dihydroxy precursor, which itself is formed via a condensation reaction. This approach ensures high yield and purity, which are paramount for subsequent applications.

Expert Rationale behind the Synthesis Strategy

The chosen two-step synthesis is a classic and robust method for constructing substituted pyrimidines.

-

Condensation Reaction: The initial step involves the condensation of thiophene-2-carboximidamide with a malonate derivative. This reaction efficiently forms the pyrimidine-4,6-diol core, driven by the nucleophilicity of the amidine nitrogens attacking the electrophilic carbonyl carbons of the malonate. This is a fundamental pyrimidine synthesis strategy known as the Prinzbach synthesis.[4]

-

Aromatic Chlorination: The subsequent chlorination using phosphoryl oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyl groups on heteroaromatic rings (like pyrimidines and purines) into chlorides.[5] The mechanism involves the formation of a reactive chlorophosphate ester intermediate, which is then displaced by a chloride ion. POCl₃ is used in excess to serve as both the reagent and the solvent, driving the reaction to completion.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)pyrimidine-4,6-diol

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add thiophene-2-carboximidamide hydrochloride and diethyl malonate.

-

Reflux the mixture for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the diol intermediate.

Step 2: Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine

-

In a pressure-rated flask, suspend the 2-(Thiophen-2-yl)pyrimidine-4,6-diol (1.0 eq) in neat phosphoryl oxychloride (POCl₃, ~15 eq).[5]

-

Seal the flask and heat the mixture at 100-110 °C for 16 hours.[5]

-

Causality: This step is performed under anhydrous conditions as POCl₃ reacts violently with water. The excess POCl₃ acts as both reagent and solvent, ensuring the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is >5.[5]

-

Extract the product with an organic solvent such as ethyl acetate (EtOAc) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 2-Chloro-4-(thiophen-2-yl)pyrimidine.[5] Purity should be confirmed by NMR and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine.

Applications in Medicinal Chemistry and Drug Development

The 2-chloro-4-aryl-pyrimidine scaffold is a privileged structure in medicinal chemistry. The chlorine atom at the 2-position is a key functional handle; it is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various amine, alcohol, or thiol functionalities. This modularity enables the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Thiophene-bearing pyrimidine derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer Agents: Many pyrimidine derivatives are designed as kinase inhibitors. The pyrimidine core can act as a hinge-binder, interacting with the ATP-binding site of kinases like EGFR and VEGFR-2.[6][7] The thiophene moiety can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

-

Antimicrobial Agents: The fusion of pyrimidine and thiophene rings has led to compounds with significant antibacterial and antifungal properties.[8]

-

Anti-inflammatory Agents: Some derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX).[9]

-

Antiparasitic Agents: Thiophen-2-yl pyrimidines have shown potent activity against parasites like Schistosoma mansoni, the causative agent of schistosomiasis.[5]

Logical Pathway for Drug Discovery

The utility of 2-Chloro-4-(thiophen-2-yl)pyrimidine as a building block follows a logical and proven pathway in drug discovery programs.

Caption: Drug discovery workflow using the target compound as a scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of 2-Chloro-4-(thiophen-2-yl)pyrimidine is essential for user safety. The following information is derived from its GHS classification.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][10][11]

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][12]

Conclusion

2-Chloro-4-(thiophen-2-yl)pyrimidine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an ideal starting point for the development of novel therapeutics targeting a range of diseases. This guide has provided the essential technical information for researchers to confidently incorporate this compound into their research and development programs.

References

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available at: [Link]

-

2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941. PubChem. Available at: [Link]

-

2-chloro-4-(thiophen-2-yl)pyrimidine. PubChemLite. Available at: [Link]

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem. Available at: [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.Google Patents.

-

Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]

-

Synthesis of Pyrimidine Derivatives. Mansoura University. Available at: [Link]

-

2-chloro-4-(thiophen-3-yl)pyrimidine. PubChemLite. Available at: [Link]

-

View of Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health (NIH). Available at: [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

Sources

- 1. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(thiophen-2-yl)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 2-chloro-4-(thiophen-2-yl)pyrimidine (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. bu.edu.eg [bu.edu.eg]

- 5. biorxiv.org [biorxiv.org]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(thiophen-2-yl)pyrimidine: A Keystone Intermediate for Drug Discovery

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical applications, offering insights into the strategic importance of this heterocyclic building block.

Introduction: The Strategic Value of the Pyrimidine-Thiophene Scaffold

The fusion of pyrimidine and thiophene rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of biologically active compounds, including anticancer and anti-inflammatory agents, owing to their ability to mimic purine bases and interact with various enzymatic targets.[1][2] The thiophene moiety, a bioisostere of the phenyl ring, often enhances pharmacological activity and improves the pharmacokinetic profile of drug candidates.[3] 2-Chloro-4-(thiophen-2-yl)pyrimidine, with its reactive chlorine atom, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4]

Elucidation of the Molecular Structure

The definitive molecular structure of 2-Chloro-4-(thiophen-2-yl)pyrimidine is established through a combination of spectroscopic techniques and is supported by data from chemical databases.

Core Structural Features

The molecule consists of a pyrimidine ring substituted at the 4-position with a thiophen-2-yl group and at the 2-position with a chlorine atom. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂S | [5][6] |

| Molecular Weight | 196.66 g/mol | [5][6] |

| CAS Number | 83726-75-4 | [5][6] |

| Appearance | Solid | [5] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and thiophene rings. The pyrimidine ring protons will likely appear as doublets in the aromatic region. The thiophene ring protons will also present as distinct multiplets, with coupling constants characteristic of their relative positions.

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will appear at chemical shifts influenced by the electronegative nitrogen atoms and the chlorine substituent. The thiophene carbons will also have characteristic chemical shifts.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected peaks include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic rings, and a characteristic C-Cl stretching frequency.

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M+) at m/z 196, corresponding to the nominal mass. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 198 with approximately one-third the intensity of the M+ peak) is also expected.[6] Common fragmentation patterns can also provide structural information.[6]

Synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine

The most logical and widely employed method for the synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling aryl halides with aryl boronic acids.

The Strategic Choice of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of the starting materials. The reaction's mechanism involves a catalytic cycle with a palladium complex. The regioselectivity of the reaction on 2,4-dichloropyrimidine is a critical consideration. Generally, the C4 position is more reactive towards Suzuki coupling than the C2 position, allowing for a selective synthesis.[7][8]

Experimental Protocol: A Validated Approach

The following protocol is based on established procedures for Suzuki-Miyaura couplings on dichloropyrimidines.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,4-Dichloropyrimidine

-

2-Thienylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 2-thienylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system, typically a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture with stirring (e.g., to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-4-(thiophen-2-yl)pyrimidine.

Reactivity and Applications in Drug Development

The molecular structure of 2-Chloro-4-(thiophen-2-yl)pyrimidine dictates its reactivity and utility as a synthetic intermediate. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Regioselectivity of Further Functionalization

The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution. The chlorine at the C2 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its use in building more complex molecular architectures. The presence of the thiophene ring can influence the electronic properties of the pyrimidine system and, consequently, the reactivity of the C2-chloro group.

Figure 2: Reactivity of 2-Chloro-4-(thiophen-2-yl)pyrimidine in SNAr reactions.

A Building Block for Bioactive Molecules

The 4-(thiophen-2-yl)pyrimidine core is found in a number of compounds with demonstrated biological activity. While specific examples of marketed drugs using 2-Chloro-4-(thiophen-2-yl)pyrimidine as a direct starting material are not prominently documented, its utility can be inferred from the structures of more complex molecules that have been synthesized and investigated for various therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.

Conclusion

2-Chloro-4-(thiophen-2-yl)pyrimidine is a strategically important heterocyclic compound whose molecular structure is well-defined by a combination of spectroscopic methods. Its synthesis is reliably achieved through Suzuki-Miyaura cross-coupling, a testament to the power of modern synthetic organic chemistry. The reactivity of its C2-chloro substituent makes it a valuable and versatile intermediate for the synthesis of a diverse range of functionalized pyrimidine derivatives with significant potential in drug discovery and development. This guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this key building block in their synthetic endeavors.

References

-

Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

-

PubChem. (n.d.). 2-Chloro-4-(thiophen-2-yl)pyrimidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Anderson, K. W., & Handy, S. T. (2010). Efficient Synthesis of Di- and Triarylated Pyrimidines via Regioselective Double Suzuki Cross-Coupling of 2,4-Dichloropyrimidine. The Journal of Organic Chemistry, 75(15), 5319–5322. [Link]

-

Langer, P., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1489-1496. [Link]

- University of Missouri-St. Louis. (n.d.). Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine.

-

Guo, W., et al. (2025). Tuning the optical properties of pyrimidine-thiophene derivatives via molecular engineering. New Journal of Chemistry, 49, 5362-5368. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6656. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14117941, 2-Chloro-4-(thiophen-2-yl)pyrimidine. Retrieved from [Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

-

G. S. K. S. M. K. Reddy, et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1629-1662. [Link]

-

Eldehna, W. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 11(25), 15337-15355. [Link]

-

Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-(thiophen-2-yl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Thiophene-Substituted Pyrimidines: A Technical Guide for Drug Discovery

Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic amalgamation of validated pharmacophores represents a cornerstone of rational drug design. The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been recognized for its vast therapeutic relevance, forming the core of numerous approved drugs spanning oncology, virology, and beyond.[1][2] Similarly, the thiophene ring, a bioisostere of the phenyl group, imparts unique physicochemical properties that can enhance target engagement, improve metabolic stability, and modulate pharmacokinetic profiles.[3] The fusion or substitution of these two privileged heterocyclic systems has given rise to a burgeoning class of molecules—thiophene-substituted pyrimidines and their fused analogs, thienopyrimidines—with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this chemical space, offering field-proven insights into their synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Thiophene-substituted pyrimidines have emerged as potent inhibitors of various kinases, positioning them as highly promising candidates for anticancer drug development.[4][5]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial enzymes regulating cell proliferation, differentiation, and survival.[4] Thienopyrimidines, being bioisosteres of purines, can effectively compete with ATP for binding to the kinase active site.[4]

Notably, specific structural modifications on the thienopyrimidine scaffold have led to the development of potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia, and epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer.[4][6][7] For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against FLT3, leading to the induction of apoptosis and autophagy in cancer cells.[4][6]

Beyond direct kinase inhibition, some thiophene-substituted pyrimidines have been shown to induce apoptosis through changes in mitochondrial membrane potential and the generation of reactive oxygen species.[8]

Signaling Pathway: Thienopyrimidine Inhibition of the PI3K/AKT/mTOR Pathway

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of thiophene-substituted pyrimidines are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | MCF-7 (Breast) | 8.3 ± 0.9 | [4] |

| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | HepG-2 (Liver) | 11.2 ± 1.3 | [4] |

| Thieno[3,2-d]pyrimidine (Compound B1) | H1975 (Lung, EGFR L858R/T790M) | 0.013 | [7] |

| Pyrimidine-thiophene Conjugate (Compound 4) | MCF-7 (Breast) | 6.11 ± 0.10 | [1] |

| Pyrimidine-thiophene Conjugate (Compound 4) | PC3 (Prostate) | 7.19 ± 0.04 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-substituted pyrimidine compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Workflow: MTT Assay for Cytotoxicity Evaluation

Caption: A streamlined workflow of the MTT assay for determining the in vitro cytotoxicity of novel compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene-substituted pyrimidines have demonstrated promising antibacterial and antifungal activities, offering a potential new scaffold for the development of novel antimicrobial agents.[11][12]

Spectrum of Activity and Potency

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[12] Some derivatives have been found to be particularly effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine (F20) | S. aureus | 24 | [9] |

| Thiophenyl-pyrimidine (F20) | MRSA | 24-48 | [9] |

| Thiophenyl-pyrimidine (F20) | VRE | 24 | [9] |

| Thiophene Derivative (4F) | Salmonella Typhi (XDR) | 3.125 | [3] |

| Thiophene Derivative (4) | A. baumannii (Col-R) | 16 (MIC50) | [12] |

| Thiophene Derivative (4) | E. coli (Col-R) | 8 (MIC50) | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Principle: This assay involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the thiophene-substituted pyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-substituted pyrimidines have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity.[17][18][19]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][19] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of the inflammatory response. Some pyrimidine derivatives have shown significant inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][17][20][21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week prior to the experiment.

-

Compound Administration: Administer the thiophene-substituted pyrimidine compound to the test group of rats (e.g., via oral gavage or intraperitoneal injection). Administer a vehicle control to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Synthesis Strategies: Constructing the Thiophene-Pyrimidine Core

The synthesis of thiophene-substituted pyrimidines and thienopyrimidines often employs well-established heterocyclic chemistry reactions. A common and versatile approach for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.[4][5][23]

Synthetic Pathway: Gewald Reaction and Subsequent Cyclization

Caption: A general synthetic route to thieno[2,3-d]pyrimidine derivatives via the Gewald reaction.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene-substituted pyrimidines. Key insights can be drawn from the analysis of various synthesized analogs.

-

Substitution at the 4-position of the pyrimidine ring: This position is often a key site for modification to modulate kinase inhibitory activity. The introduction of different amine-containing side chains can significantly impact potency and selectivity.[4]

-

Electron-withdrawing vs. Electron-donating groups: The nature of substituents on aryl rings attached to the core scaffold can influence activity. For instance, in some series, electron-withdrawing groups have been shown to decrease anticancer activity.[24]

-

Bioisosteric replacements: The thiophene ring itself is a bioisostere of a phenyl ring, and its inclusion can enhance binding affinity and improve physicochemical properties.[3]

Conclusion and Future Perspectives

The convergence of the thiophene and pyrimidine scaffolds has yielded a rich chemical space with profound and diverse biological activities. Thiophene-substituted pyrimidines have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of this molecular framework, guided by a deep understanding of SAR and mechanism of action, holds immense promise for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this versatile class of molecules.

References

-

Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

-

Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1-19. [Link]

-